molecular formula C20H18N2O4S2 B11415001 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B11415001
M. Wt: 414.5 g/mol
InChI Key: XOCGRHOSHDGKHL-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a benzofuran moiety fused with a benzothiazole core. The 6,7-dimethyl substitution on the benzofuran ring contributes to steric bulk and lipophilicity, while the methylsulfonyl group at the 6-position of the benzothiazole ring enhances electron-withdrawing properties and solubility.

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N2O4S2/c1-11-4-6-15-13(10-26-19(15)12(11)2)8-18(23)22-20-21-16-7-5-14(28(3,24)25)9-17(16)27-20/h4-7,9-10H,8H2,1-3H3,(H,21,22,23)

InChI Key

XOCGRHOSHDGKHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Origin of Product

United States

Chemical Reactions Analysis

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and immune response . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole-acetamide derivatives, several of which are documented in patent literature. Below is a structural and functional comparison with key analogs:

Table 1: Structural Comparison of Benzothiazole-Acetamide Derivatives

Compound Name Benzothiazole Substituent Acetamide Substituent Key Features Source
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 6-(methylsulfonyl) 6,7-dimethylbenzofuran-3-yl High lipophilicity (dimethylbenzofuran); moderate solubility (methylsulfonyl). N/A (Target)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF₃ 3-methoxyphenyl Enhanced electron-withdrawing effect (CF₃); polarizable methoxy group. EP3348550A1
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ 3,4,5-trimethoxyphenyl Increased polarity (trimethoxy); potential metabolic instability. EP3348550A1
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Phenyl High hydrophobicity (phenyl); limited solubility. EP3348550A1
Excluded: N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide 6-(methylsulfonyl) Thiophen-2-yl Excluded due to patent novelty; sulfur-containing moiety may affect redox properties. EP3348550A1

Key Observations

Substituent Effects on Solubility :

  • The methylsulfonyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl (CF₃) analogs, which are more lipophilic .
  • Trimethoxy-phenyl substituents (as in EP3348550A1 derivatives) introduce polarity but may increase susceptibility to oxidative metabolism.

CF₃ groups in analogs exhibit stronger electron-withdrawing effects than methylsulfonyl, which could influence receptor-binding kinetics .

Patent Novelty Considerations: The exclusion of N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide in EP3348550A1 suggests that the combination of methylsulfonyl with specific aryl groups (e.g., benzofuran vs. thiophene) is critical for claiming novelty .

Biological Activity

The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a novel synthetic derivative that has shown promising biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and antitubercular activities, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Recent studies have highlighted the potential of benzothiazole derivatives in exhibiting significant biological activities. The compound has been evaluated for various pharmacological effects, including:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
  • Antitubercular Activity : Demonstrated effectiveness against Mycobacterium tuberculosis.

Antimicrobial Activity

The antimicrobial properties of benzofuran and benzothiazole derivatives have been extensively studied. The compound this compound was assessed for its activity against several pathogenic bacteria.

Table 1: Antimicrobial Activity Results

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CMycobacterium tuberculosis8 µg/mL

Antitubercular Activity

In vitro studies have shown that this compound possesses significant antitubercular properties. For instance, it has been reported to inhibit the growth of M. tuberculosis H37Rv at relatively low concentrations.

Case Study: Antitubercular Efficacy

A study conducted by Sarkar et al. (2018) synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity. Among these derivatives, the compound exhibited a notable MIC of 8 µg/mL against M. tuberculosis, outperforming traditional reference drugs such as isoniazid and rifampicin .

The proposed mechanism of action for the antitubercular activity of this compound involves increased hydrophobicity, which enhances its ability to penetrate the bacterial cell wall. This characteristic is crucial for the efficacy of drugs targeting M. tuberculosis, as the bacterium's cell wall presents a significant barrier to drug entry.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are essential. Preliminary toxicity studies indicate that it exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index for further development .

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